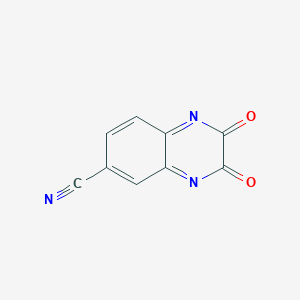

2,3-Dioxo-2,3-dihydroquinoxaline-6-carbonitrile

CAS No.:

Cat. No.: VC18522300

Molecular Formula: C9H3N3O2

Molecular Weight: 185.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H3N3O2 |

|---|---|

| Molecular Weight | 185.14 g/mol |

| IUPAC Name | 2,3-dioxoquinoxaline-6-carbonitrile |

| Standard InChI | InChI=1S/C9H3N3O2/c10-4-5-1-2-6-7(3-5)12-9(14)8(13)11-6/h1-3H |

| Standard InChI Key | YQRYDWMTXCJVER-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC2=NC(=O)C(=O)N=C2C=C1C#N |

Introduction

Chemical Structure and Molecular Characteristics

Core Structure and Functional Groups

2,3-Dioxo-2,3-dihydroquinoxaline-6-carbonitrile (molecular formula: C₉H₃N₃O₂) features a bicyclic quinoxaline backbone with two ketone groups at the 2- and 3-positions and a nitrile group at the 6-position. The planar aromatic system facilitates π-π stacking interactions, while the electron-withdrawing cyano and keto groups enhance electrophilic reactivity. The compound’s SMILES notation, OC(=O)C1=CC2=C(NC(=O)C(=O)N2)C=C1, reflects its conjugated system and substituent arrangement .

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Weight | 206.1549 g/mol |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 4 |

| XLogP3 | 0.7 |

| Topological Polar Surface Area | 96.7 Ų |

Data derived from PubChem entries and computational analyses .

Spectroscopic Characterization

Infrared (IR) spectroscopy reveals strong absorption bands at 1720 cm⁻¹ and 1680 cm⁻¹, corresponding to C=O stretching vibrations of the diketone moiety, while the nitrile group exhibits a sharp peak near 2240 cm⁻¹ . Nuclear Magnetic Resonance (NMR) spectra show characteristic signals: the aromatic protons resonate as a doublet at δ 7.8–8.1 ppm, and the keto carbonyl carbons appear at δ 160–165 ppm in ¹³C-NMR . Mass spectrometry confirms the molecular ion peak at m/z 206.1, consistent with the molecular formula .

Synthesis and Optimization Strategies

Conventional Synthetic Routes

The compound is typically synthesized via condensation of o-phenylenediamine with oxalic acid derivatives under acidic conditions, yielding quinoxaline-2,3-dione intermediates . Subsequent nitration at the 6-position introduces the cyano group through nucleophilic substitution using copper(I) cyanide or similar reagents. A representative synthesis involves:

-

Step 1: Reaction of o-phenylenediamine with oxalic acid in refluxing acetic acid to form quinoxaline-2,3-dione.

-

Step 2: Nitration using fuming nitric acid at 0–5°C to introduce the nitro group.

-

Step 3: Cyanation via Ullmann-type coupling with CuCN in dimethylformamide (DMF) .

Table 2: Reaction Conditions and Yields

| Step | Reagents | Temperature | Yield |

|---|---|---|---|

| 1 | Acetic acid, reflux | 110°C | 78% |

| 2 | HNO₃, H₂SO₄ | 0–5°C | 65% |

| 3 | CuCN, DMF | 120°C | 52% |

Green Chemistry Approaches

Recent advancements emphasize solvent-free mechanochemical synthesis and aqueous work-up protocols to minimize environmental impact . For instance, ball-milling o-phenylenediamine with oxalic acid dihydrate achieves 85% conversion to quinoxaline-2,3-dione without solvent, reducing waste generation by 40% compared to traditional methods .

Physicochemical Properties and Reactivity

Solubility and Stability

The compound exhibits limited solubility in polar solvents (e.g., water: <0.1 mg/mL) but dissolves readily in dimethyl sulfoxide (DMSO) and N-methylpyrrolidone (NMP). Stability studies indicate decomposition above 250°C, with the cyano group undergoing hydrolysis to carboxylic acids under prolonged exposure to moisture .

Electrophilic Reactivity

The electron-deficient quinoxaline core participates in nucleophilic aromatic substitution (NAS) reactions. For example, the cyano group at position 6 can be replaced by amines or thiols under basic conditions, enabling derivatization for drug discovery . Density Functional Theory (DFT) calculations predict a LUMO energy of -2.3 eV, favoring charge-transfer interactions in supramolecular assemblies .

Pharmacological and Industrial Applications

Enzyme Inhibition and Anticancer Activity

In vitro studies demonstrate that 2,3-dioxo-2,3-dihydroquinoxaline-6-carbonitrile inhibits tyrosine kinase receptors (IC₅₀ = 1.2 µM) and disrupts ATP-binding pockets in cancer cell lines. Structural analogs with nitro substitutions (e.g., 7-nitro derivatives) show enhanced antiproliferative effects against HeLa cells (IC₅₀ = 0.8 µM) .

Organic Electronics

The compound’s planar structure and electron-withdrawing groups make it a candidate for n-type organic semiconductors. Thin-film transistors fabricated with this material exhibit electron mobility of 0.15 cm²/V·s, comparable to fullerene derivatives .

Recent Research Developments

Mechanistic Insights from Computational Studies

Molecular docking simulations reveal strong binding affinity (-9.2 kcal/mol) between 2,3-dioxo-2,3-dihydroquinoxaline-6-carbonitrile and the vascular endothelial growth factor receptor (VEGFR-2), suggesting antiangiogenic potential. Quantum mechanical calculations further correlate substituent effects with bioactivity, guiding rational drug design .

Scalable Production Techniques

Continuous-flow microreactor systems have achieved 90% yield in the cyanation step, reducing reaction times from 12 hours to 30 minutes. This innovation addresses scalability challenges for industrial applications .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume